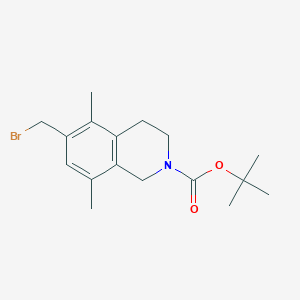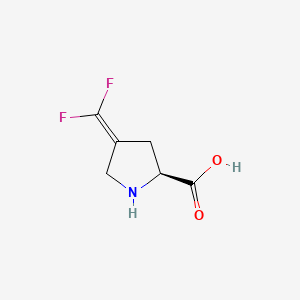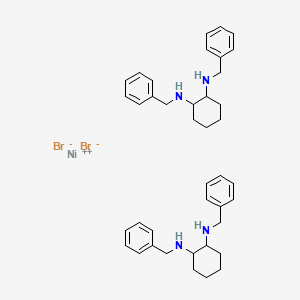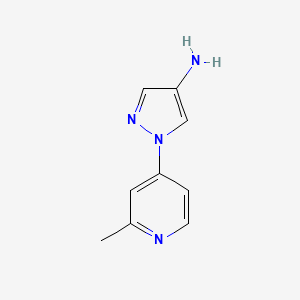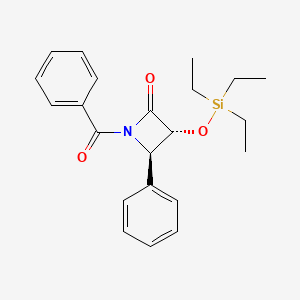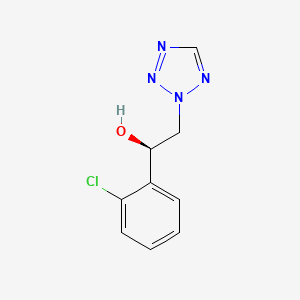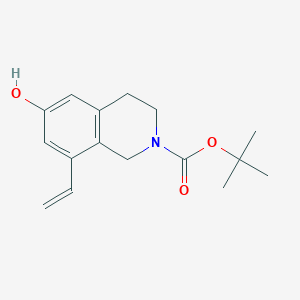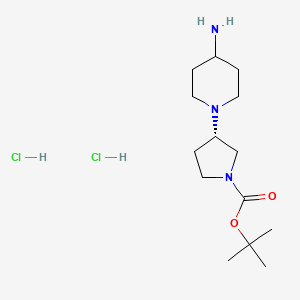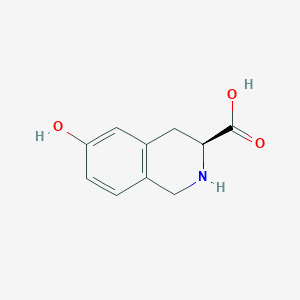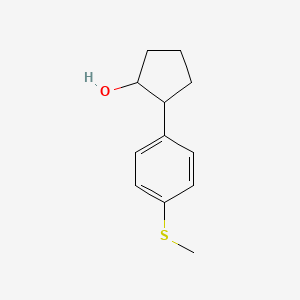![molecular formula C15H12ClNO2 B13904538 Ethyl 5-chloro-3H-benzo[E]indole-2-carboxylate CAS No. 95568-79-9](/img/structure/B13904538.png)
Ethyl 5-chloro-3H-benzo[E]indole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-chloro-3H-benzo[E]indole-2-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes a chloro substituent at the 5-position and an ethyl ester group at the 2-position of the benzo[E]indole ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-chloro-3H-benzo[E]indole-2-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. In this process, a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring. For this specific compound, the starting materials would include 5-chloro-2-nitrobenzaldehyde and ethyl acetoacetate. The reaction is carried out in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, and the resulting product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. Industrial methods may also incorporate continuous flow reactors and automated systems to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-chloro-3H-benzo[E]indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amino derivatives. Substitution reactions can lead to a wide range of functionalized indole derivatives .
Aplicaciones Científicas De Investigación
Ethyl 5-chloro-3H-benzo[E]indole-2-carboxylate has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of Ethyl 5-chloro-3H-benzo[E]indole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites or alter receptor function by binding to receptor sites. These interactions can trigger downstream signaling pathways, leading to various biological effects .
Comparación Con Compuestos Similares
Ethyl 5-chloro-3H-benzo[E]indole-2-carboxylate can be compared with other indole derivatives, such as:
Ethyl 3H-benzo[E]indole-2-carboxylate: Lacks the chloro substituent, resulting in different chemical properties and reactivity.
5-Chloro-1H-indole-2-carboxylate: Similar structure but lacks the ethyl ester group, affecting its solubility and biological activity.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Número CAS |
95568-79-9 |
|---|---|
Fórmula molecular |
C15H12ClNO2 |
Peso molecular |
273.71 g/mol |
Nombre IUPAC |
ethyl 5-chloro-3H-benzo[e]indole-2-carboxylate |
InChI |
InChI=1S/C15H12ClNO2/c1-2-19-15(18)14-7-11-9-5-3-4-6-10(9)12(16)8-13(11)17-14/h3-8,17H,2H2,1H3 |
Clave InChI |
XQDSMMXYCFRVEY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC2=C(N1)C=C(C3=CC=CC=C32)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


